REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]([C:14]([CH3:15])([CH3:16])[CH3:17])[c:6]([OH:13])[c:7]([C:9]([CH3:10])([CH3:11])[CH3:12])[cH:8]1.[NH2:18][c:19]1[cH:20][cH:21][c:22]([NH2:23])[cH:24][cH:25]1.[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1>>[CH2:2]([c:3]1[cH:4][c:5]([C:14]([CH3:15])([CH3:16])[CH3:17])[c:6]([OH:13])[c:7]([C:9]([CH3:10])([CH3:11])[CH3:12])[cH:8]1)[NH:23][c:22]1[cH:21][cH:20][c:19]([NH2:18])[cH:25][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(CBr)cc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(CNc2ccc(N)cc2)cc(C(C)(C)C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |